

# Technical Support Center: Investigating Off-Target Effects of LAS190792

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## Compound of Interest

Compound Name: LAS190792

Cat. No.: B11935823

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of **LAS190792** (also known as AZD8999).

## Frequently Asked Questions (FAQs)

Q1: What is **LAS190792** and what are its primary targets?

**LAS190792** is an inhaled bifunctional molecule designed for the treatment of chronic respiratory diseases such as COPD and asthma.<sup>[1][2]</sup> It functions as a Muscarinic Acetylcholine Receptor Antagonist (MABA) and a long-acting  $\beta$ 2-Adrenergic Receptor Agonist (LABA).<sup>[1][3]</sup> Its primary targets are the human M3 muscarinic receptor and the  $\beta$ 2-adrenergic receptor.<sup>[1][4]</sup>

Q2: Why is it important to investigate the off-target effects of **LAS190792**?

Investigating off-target effects is a critical step in drug development to ensure the safety and specificity of a therapeutic candidate.<sup>[5][6]</sup> Unintended interactions with other proteins can lead to adverse drug reactions, toxicity, or reduced efficacy.<sup>[6]</sup> For a molecule like **LAS190792**, which targets G-protein coupled receptors (GPCRs), assessing its activity against a panel of other GPCRs and unrelated protein classes is crucial to build a comprehensive safety profile.<sup>[7][8]</sup>

Q3: What are the known selectivities of **LAS190792**?

Preclinical studies have shown that **LAS190792** is selective for the  $\beta$ 2-adrenoceptor over the  $\beta$ 1- and  $\beta$ 3-adrenoceptors.[1][4] It also demonstrates high potency for the M3 receptor.[1][4] The table below summarizes the reported potency of **LAS190792** at its primary targets and key selectivity indicators.

## Quantitative Data Summary

Table 1: In Vitro Potency and Selectivity of **LAS190792**

Target	Assay Type	Species	Potency (pIC50/pEC50)	Reference
M1 Muscarinic Receptor	Binding	Human	8.9 (pIC50)	[9]
M2 Muscarinic Receptor	Binding	Human	8.8 (pIC50)	[9]
M3 Muscarinic Receptor	Binding	Human	8.8 (pIC50)	[1][9]
M4 Muscarinic Receptor	Binding	Human	9.2 (pIC50)	[9]
M5 Muscarinic Receptor	Binding	Human	8.2 (pIC50)	[9]
$\beta$ 1-Adrenergic Receptor	Functional	-	7.5 (pIC50)	[9]
$\beta$ 2-Adrenergic Receptor	Functional	Guinea Pig	9.6 (pEC50)	[1]
$\beta$ 3-Adrenergic Receptor	Functional	-	5.6 (pIC50)	[9]

Note: pIC50 and pEC50 are negative logarithms of the half-maximal inhibitory and effective concentrations, respectively. Higher values indicate greater potency.

## Troubleshooting Guides

This section provides guidance on common issues encountered during the investigation of **LAS190792** off-target effects.

#### Issue 1: Unexpected Phenotypic Effects in Cellular Assays

You observe a cellular response that is not readily explained by the known M3 antagonist or  $\beta 2$  agonist activity of **LAS190792**.

- Possible Cause: The observed phenotype may be due to an off-target interaction.
- Troubleshooting Steps:
  - Dose-Response Analysis: Perform a comprehensive dose-response analysis. Off-target effects often occur at higher concentrations than on-target effects.[\[10\]](#)
  - Control Experiments:
    - Use a negative control compound that is structurally similar to **LAS190792** but inactive against its primary targets, if available.
    - Utilize cell lines that do not express M3 or  $\beta 2$  receptors to see if the effect persists.
  - Orthogonal Approaches: Attempt to replicate the phenotype using other known M3 antagonists or  $\beta 2$  agonists. If the effect is unique to **LAS190792**, it strengthens the hypothesis of an off-target interaction.
  - Off-Target Profiling: Consider screening **LAS190792** against a broad panel of targets, such as a kinase panel or a GPCR panel, to identify potential off-target binding.[\[1\]](#)[\[2\]](#)[\[3\]](#)

#### Issue 2: Inconsistent Results in Kinase Profiling Assays

Your kinase screening results for **LAS190792** show variability between experimental runs.

- Possible Cause 1: Assay Interference: **LAS190792** may be interfering with the assay technology (e.g., fluorescence or luminescence readout).
  - Troubleshooting Step: Run control experiments without the kinase to determine if **LAS190792** affects the assay signal directly.[\[11\]](#)

- Possible Cause 2: Compound Aggregation: At higher concentrations, small molecules can form aggregates, leading to non-specific inhibition.
  - Troubleshooting Step: Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer to prevent aggregation and re-test for inhibition.[\[11\]](#)
- Possible Cause 3: ATP Concentration: The inhibitory potency of ATP-competitive kinase inhibitors is dependent on the ATP concentration used in the assay.
  - Troubleshooting Step: Ensure that the ATP concentration is consistent across experiments and is ideally at or near the  $K_m$  value for each kinase being tested.[\[4\]](#)

### Issue 3: Difficulty Confirming Off-Target Engagement in Cells

A binding assay suggests an interaction with an off-target protein, but you are unable to confirm this interaction within a cellular context.

- Possible Cause 1: Poor Cell Permeability: **LAS190792** may not be reaching the intracellular off-target in sufficient concentrations.
  - Troubleshooting Step: If the off-target is intracellular, consider using cell permeability assays to assess the uptake of **LAS190792**.
- Possible Cause 2: Lack of a Measurable Cellular Phenotype: The off-target interaction may not produce a readily measurable downstream effect.
  - Troubleshooting Step: Employ a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to directly measure the binding of **LAS190792** to the putative off-target protein in intact cells.[\[12\]](#)[\[13\]](#)[\[14\]](#)

## Experimental Protocols

### Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of **LAS190792** against a panel of protein kinases.

- **Compound Preparation:** Prepare a stock solution of **LAS190792** in a suitable solvent (e.g., DMSO).
- **Kinase Panel Selection:** Choose a diverse panel of kinases for screening. Several commercial vendors offer kinase profiling services with panels of over 500 kinases.[\[1\]](#)[\[3\]](#)[\[4\]](#)
- **Assay Format:** Kinase activity can be measured using various assay formats, including radiometric assays (e.g., 33P-ATP filter binding) or non-radioactive methods like TR-FRET, ADP-Glo, or mobility shift assays.[\[3\]](#)[\[4\]](#)[\[9\]](#)
- **Experimental Procedure:** a. A purified active kinase is incubated with the test compound (**LAS190792**) at one or more concentrations. b. The kinase reaction is initiated by the addition of a substrate and ATP. c. The reaction is allowed to proceed for a defined period at an optimal temperature. d. The reaction is stopped, and the amount of product formed is quantified using a suitable detection method.
- **Data Analysis:** The percentage of inhibition of each kinase by **LAS190792** is calculated relative to a vehicle control. For hits, an IC<sub>50</sub> value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

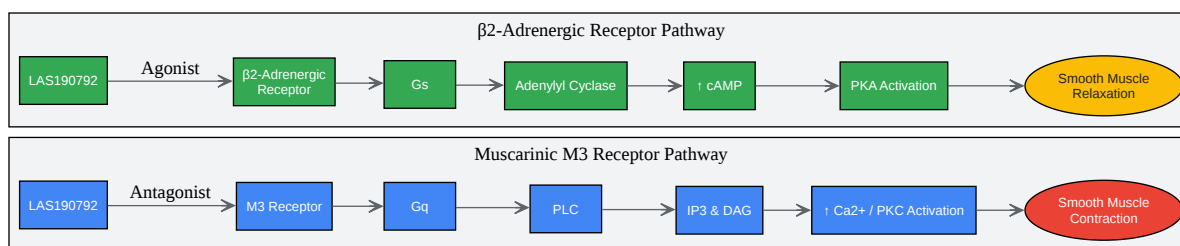
#### Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to validate target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[\[12\]](#)[\[13\]](#)[\[14\]](#)

- **Cell Culture and Treatment:** a. Culture cells that endogenously express the putative off-target protein. b. Treat the cells with various concentrations of **LAS190792** or a vehicle control (e.g., DMSO) for a specified time.
- **Heat Challenge:** a. Harvest the cells and resuspend them in a suitable buffer. b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.[\[15\]](#)
- **Cell Lysis and Protein Fractionation:** a. Lyse the cells to release their protein content. Freeze-thaw cycles are a common method.[\[10\]](#) b. Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.[\[10\]](#)

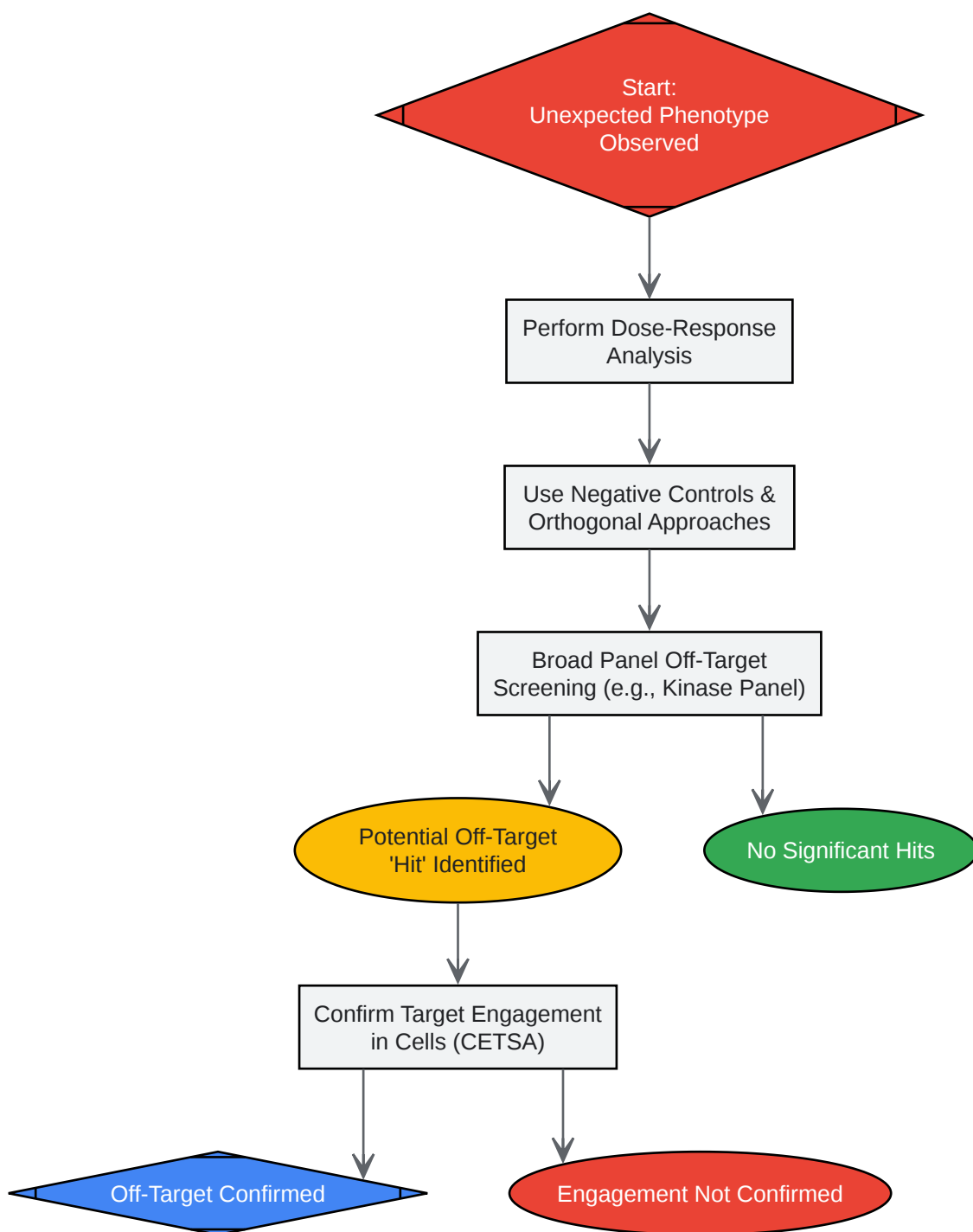
- Protein Quantification: a. Collect the supernatant containing the soluble proteins. b. Quantify the amount of the specific off-target protein in the soluble fraction using a protein detection method such as Western blotting or ELISA.
- Data Analysis: a. Plot the amount of soluble target protein as a function of temperature for both the **LAS190792**-treated and vehicle-treated samples. b. A shift in the melting curve to a higher temperature in the presence of **LAS190792** indicates thermal stabilization and therefore, target engagement.[12]

## Visualizations



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Caption: On-target signaling pathways of **LAS190792**.



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Caption: Experimental workflow for investigating off-target effects.

Caption: Troubleshooting logic for unexpected cellular effects.

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